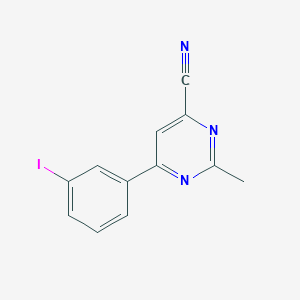
6-(3-Iodophenyl)-2-methylpyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Iodophenyl)-2-methylpyrimidine-4-carbonitrile is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The presence of the iodophenyl group in this compound makes it particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the coupling of 3-iodophenyl derivatives with pyrimidine precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-iodophenylboronic acid with 2-methylpyrimidine-4-carbonitrile in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
6-(3-Iodophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate nucleophilic substitution reactions.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used.
Major Products Formed
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Deiodinated Derivatives: Formed through reduction reactions.
Coupled Products: Formed through further coupling reactions with other aromatic or heteroaromatic compounds.
科学的研究の応用
6-(3-Iodophenyl)-2-methylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Used in the synthesis of probes for studying biological pathways and mechanisms.
作用機序
The mechanism of action of 6-(3-Iodophenyl)-2-methylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
6-(3-Iodophenyl)-2-methyl-4-pyrimidinamine: Similar structure but with an amine group instead of a nitrile group.
3-Iodophenylboronic Acid: Used as a precursor in the synthesis of 6-(3-Iodophenyl)-2-methylpyrimidine-4-carbonitrile.
2-Methylpyrimidine-4-carbonitrile: The pyrimidine precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both the iodophenyl and nitrile groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C12H8IN3 |
|---|---|
分子量 |
321.12 g/mol |
IUPAC名 |
6-(3-iodophenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H8IN3/c1-8-15-11(7-14)6-12(16-8)9-3-2-4-10(13)5-9/h2-6H,1H3 |
InChIキー |
NYKLMADJILXQDP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)C2=CC(=CC=C2)I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


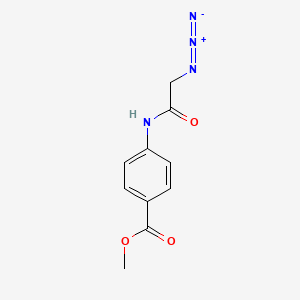
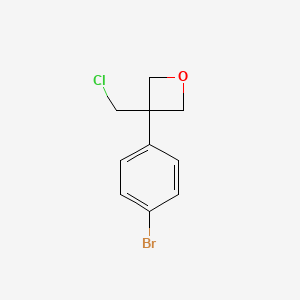
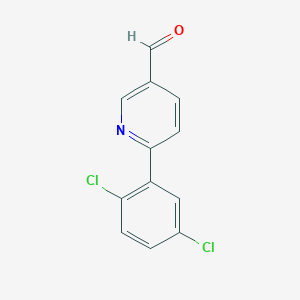
![(6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14865786.png)



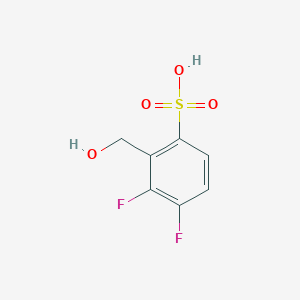
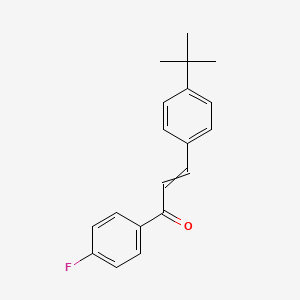
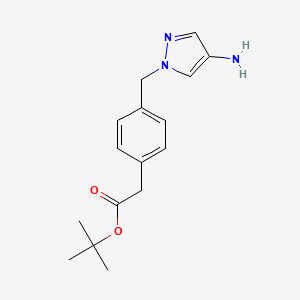
![9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14865828.png)

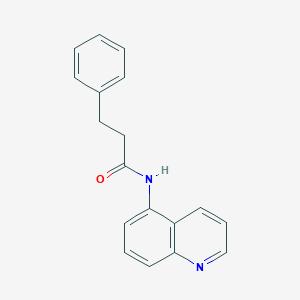
![1,3-dimethyl-5-((2-morpholinoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14865851.png)
